
(4-Bromophenoxy)(tert-butyl)dimethylsilane
Overview
Description
(4-Bromophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C₁₂H₁₉BrOSi (average mass: 287.27 g/mol). It is synthesized via the reaction of 4-bromophenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding a silyl-protected phenolic intermediate . This compound is widely utilized in organic synthesis as a protective group for hydroxyl moieties and as a precursor in cross-coupling reactions, such as Negishi couplings, to introduce aryl or heteroaryl groups into target molecules . Its stability under basic and acidic conditions makes it a versatile reagent in multi-step syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenoxy compounds.
Oxidation Reactions: Products include quinones and other oxygenated derivatives.
Reduction Reactions: Products include phenols and other reduced derivatives.
Scientific Research Applications
Organic Synthesis
(4-Bromophenoxy)(tert-butyl)dimethylsilane is primarily utilized as a protecting group for hydroxyl functionalities in organic synthesis. Its stability and ease of removal make it advantageous for multi-step synthesis processes.
Key Reactions:
- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, enhancing its versatility as a synthetic intermediate .
- Oxidation and Reduction: The phenoxy group can undergo oxidation to produce quinones, while the bromine can be reduced to yield phenolic compounds .
Case Study:
In a study focusing on multi-step organic synthesis, researchers employed this compound to protect hydroxyl groups during the formation of complex molecules, demonstrating its effectiveness in facilitating selective reactions .
Biological Research
This compound plays a significant role in modifying biomolecules, which is crucial for studying enzyme mechanisms and protein interactions.
Applications:
- Pharmaceutical Synthesis: It aids in the selective modification of drug molecules, allowing for the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
- Bioconjugation: The compound is used to attach functional groups to biomolecules, enabling targeted delivery systems in drug development .
Case Study:
A recent investigation into enzyme behavior utilized this compound to modify substrates, revealing insights into catalytic mechanisms and substrate specificity .
Industrial Applications
In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials.
Uses:
- Polymer Production: Its stability makes it suitable for use in producing polymers and resins that require specific functional properties.
- Coatings and Adhesives: The compound's reactivity allows it to be incorporated into formulations for coatings that demand durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of (4-Bromophenoxy)(tert-butyl)dimethylsilane involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the silyl ether. The compound can be easily removed under mild acidic or basic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: (3-Bromophenoxy)(tert-butyl)dimethylsilane
- Molecular Formula : C₁₂H₁₉BrOSi (identical to the para isomer).
- Key Difference : The bromine atom is in the meta position on the phenyl ring instead of para.
- For example, meta-substituted arylzinc reagents may exhibit different regioselectivity in cross-couplings .
- Applications : Less commonly reported in catalysis but used in niche syntheses requiring meta-substituted aromatic intermediates.
Alkyl Chain Variants: (4-Bromobutoxy)(tert-butyl)dimethylsilane
- Molecular Formula : C₁₀H₂₃BrOSi.
- Key Difference: The bromine is attached to a butoxy chain rather than a phenoxy group.
- Reactivity : The aliphatic bromine in this compound facilitates nucleophilic substitutions (e.g., alkylations) rather than aryl couplings. For instance, it reacts with amines or alcohols under basic conditions to form ether or amine linkages .
- Applications : Used in the synthesis of prodrugs or polyethylene glycol (PEG)-like spacers in medicinal chemistry.
Fluorinated Analogues: ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
- Molecular Formula : C₁₃H₂₀BrFOSi.
- Key Difference : Incorporates a fluorine atom on the benzyl ring adjacent to the bromine.
- Reactivity : The electron-withdrawing fluorine enhances the electrophilicity of the bromine, accelerating Suzuki-Miyaura couplings. The steric bulk of the benzyl group may also influence coupling efficiency .
- Applications : Valuable in synthesizing fluorinated biaryl structures for pharmaceuticals or agrochemicals.
Heterocyclic Derivatives: ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane
- Molecular Formula : C₁₅H₂₄BrO₂SSi.
- Key Difference : Replaces the phenyl ring with a thiophene heterocycle.
- Reactivity : The sulfur atom in thiophene alters electronic properties, enabling participation in conjugated systems. This compound is used in synthesizing photochromic materials or organic semiconductors .
- Applications : Critical in materials science for constructing bis(thienyl)ethenes (BTEs), which exhibit optoelectronic switching behavior.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stability and Reactivity
Compound | Thermal Stability | Acid Sensitivity | Base Sensitivity |
---|---|---|---|
This compound | High | Stable | Stable |
(4-Bromobutoxy)(tert-butyl)dimethylsilane | Moderate | Labile | Labile |
Fluorinated benzyl variant | High | Stable | Sensitive |
Research Findings and Trends
- Cross-Coupling Efficiency : The para-bromo isomer exhibits superior reactivity in Negishi couplings compared to meta or aliphatic variants due to optimal electronic and steric profiles .
- Desilylation: this compound undergoes clean desilylation with CsF, generating 4-bromophenol, a trait exploited in tracer synthesis .
- Emerging Applications : Thiophene-based silanes are gaining traction in materials science, while fluorinated analogues are prioritized in drug discovery for improved metabolic stability .
Biological Activity
(4-Bromophenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. Due to its unique structure, it may interact with various biomolecules, making it a candidate for drug development and other biomedical applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses suggest that it may interact with specific proteins or enzymes involved in cellular signaling pathways. The presence of the bromine atom could enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : In vitro assays have suggested that it may induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as phosphodiesterase-4 (PDE4), which is involved in inflammatory responses.
Case Study 1: Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a novel antibacterial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 3: PDE4 Inhibition
Research exploring the inhibition of phosphodiesterase-4 (PDE4) by the compound showed promising results. The compound exhibited an EC50 value of 1.04 µM, highlighting its potential as an anti-inflammatory agent . This activity could be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Data Summary Table
Q & A
Q. Basic: What are common synthetic routes for (4-bromophenoxy)(tert-butyl)dimethylsilane?
Answer:
The compound is typically synthesized via nucleophilic substitution or silylation reactions. A representative method involves reacting 4-bromophenol with tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or NaH. For example:
- Alkylation under basic conditions : A solution of 4-bromophenol and NaH in THF is stirred at 65°C for 16 hours, followed by addition of TBSCl. The crude product is purified via silica gel chromatography, yielding ~24% under optimized conditions .
- Alternative routes : Use of K₂CO₃ in acetone at 70°C for 13 hours achieves higher yields (up to 95%) by minimizing side reactions .
Q. Advanced: How can reaction yields be optimized in silylation reactions involving this compound?
Answer:
Yield optimization depends on:
- Base selection : NaH in THF facilitates rapid silylation but may require anhydrous conditions. K₂CO₃ in acetone offers milder conditions with higher reproducibility .
- Temperature control : Prolonged heating (e.g., 65°C for 16 hours) improves conversion but risks decomposition. Room-temperature reactions with NaI as a catalyst reduce side products .
- Purification : Column chromatography with hexane/EtOAc (6:1) effectively isolates the product, while aqueous workup (e.g., brine washing) removes unreacted starting materials .
Q. Basic: What purification techniques are effective for isolating this compound?
Answer:
- Silica gel chromatography : Using hexane/ethyl acetate gradients (e.g., 6:1 to 30% EtOAc) achieves >95% purity .
- Extraction methods : Post-reaction, the product is extracted with EtOAc, washed with brine, and dried over MgSO₄ to remove polar impurities .
- Crystallization : Not commonly used due to the compound’s oily nature, but low-temperature storage (2–8°C) stabilizes the product for long-term use .
Q. Advanced: How should researchers address contradictions in reported reaction yields (e.g., 24% vs. 95%)?
Answer:
Discrepancies arise from:
- Reagent stoichiometry : Excess TBSCl (1.2 equiv.) and controlled base (NaH, 1.1 equiv.) improve yields by driving the reaction to completion .
- Solvent polarity : Polar aprotic solvents like DMF enhance reactivity but may increase side reactions. THF balances reactivity and selectivity .
- Catalyst use : NaI accelerates bromide displacement in SN2 reactions, as seen in 70% yields for analogous silyl ether syntheses .
Q. Methodological: How is desilylation performed to regenerate 4-bromophenol from this compound?
Answer:
Desilylation is achieved using fluoride-based reagents:
- CsF in aqueous THF : Stirring the silyl ether with CsF (2 equiv.) in THF/H₂O (4:1) at room temperature for 2 hours cleaves the TBS group, yielding 4-bromophenol (>90% recovery) .
- TBAF (tetra-n-butylammonium fluoride) : A 1.0 M solution in THF selectively removes the silyl group without altering the bromophenol moiety .
Q. Advanced: What role does this compound play in asymmetric synthesis or cross-coupling reactions?
Answer:
- Negishi cross-coupling : The bromophenoxy group acts as a directing moiety in palladium-catalyzed couplings. For example, it participates in aryl-zinc reagent formation for asymmetric fluorination, yielding chiral tertiary alkyl fluorides with >90% enantiomeric excess .
- Suzuki-Miyaura reactions : The bromine atom enables coupling with boronic acids to synthesize biaryl ethers, critical in natural product synthesis .
Q. Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage : Seal in dry, inert containers at 2–8°C to prevent hydrolysis. Exposure to moisture degrades the silyl ether .
- Stability : Stable for >6 months under argon. Avoid prolonged exposure to light, which may induce bromine radical formation .
Q. Advanced: How can researchers troubleshoot low reactivity in silyl ether-mediated alkylation?
Answer:
- Activation with iodide : Replace Br with I via Finkelstein reaction (NaI in acetone) to enhance electrophilicity .
- Silyl group stability : Verify anhydrous conditions—trace water deactivates the silylating agent. Pre-dry solvents over molecular sieves .
- Catalyst screening : Use Pd(OAc)₂/XPhos systems for sluggish cross-couplings, improving turnover frequency .
Properties
IUPAC Name |
(4-bromophenoxy)-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZGLKSNRKLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401025 | |
Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67963-68-2 | |
Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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